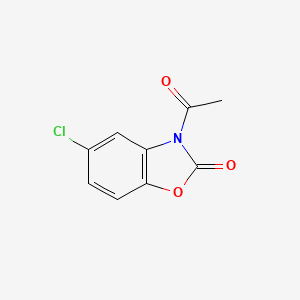
2-Benzoxazolinone, 3-acetyl-5-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 3-acetyl-5-chloro- is a derivative of benzoxazolinone, a compound known for its diverse biological activities. . The presence of the acetyl and chloro groups enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-acetyl-5-chloro- typically involves the reaction of 2-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or carbon dioxide . One common method is the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods
In industrial settings, the continuous-flow Hofmann rearrangement is employed to produce 2-Benzoxazolinone derivatives. This method allows for the preparation of large quantities of the compound in a controlled and efficient manner . The use of trichloroisocyanuric acid in this process ensures a stable and atom-economic chlorination reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoxazolinone, 3-acetyl-5-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Halogenation and other substitution reactions are common, where the chloro group can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include trichloroisocyanuric acid for chlorination, sodium hypochlorite for oxidation, and various reducing agents for reduction reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Major Products
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
Medicine: Its potential as an anti-HIV-1 agent makes it a candidate for further drug development.
Industry: The compound’s chemical properties make it useful in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Benzoxazolinone, 3-acetyl-5-chloro- involves the inhibition of specific enzymes or pathways. For instance, its anti-HIV-1 activity is attributed to its ability to chelate magnesium ions in the active site of the virus’s integrase enzyme, thereby inhibiting the integration of viral DNA into the host genome . This mechanism is crucial for its effectiveness as an anti-HIV-1 agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorzoxazone: A muscle relaxant with a similar benzoxazolinone structure but different functional groups.
5-Chloro-2-benzoxazolinone: Another derivative with similar chemical properties but different biological activities.
Uniqueness
2-Benzoxazolinone, 3-acetyl-5-chloro- stands out due to its unique combination of acetyl and chloro groups, which enhance its chemical reactivity and biological activity. Its potential as an anti-HIV-1 agent further distinguishes it from other benzoxazolinone derivatives .
Propriétés
Numéro CAS |
24963-29-9 |
|---|---|
Formule moléculaire |
C9H6ClNO3 |
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
3-acetyl-5-chloro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C9H6ClNO3/c1-5(12)11-7-4-6(10)2-3-8(7)14-9(11)13/h2-4H,1H3 |
Clé InChI |
LOYFUELOTCGIOH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=CC(=C2)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diisooctyl 4,4'-[(1,1,3,3-tetrabutyldistannoxane-1,3-diyl)bis(oxy)]bis[4-oxobut-2-EN-1-oate]](/img/structure/B13780378.png)
![1-[3-Methyl-4-(methylamino)phenyl]ethanone](/img/structure/B13780385.png)
![1-Amino-2-[(2-chlorophenyl)methyl]guanidine;hydroiodide](/img/structure/B13780392.png)

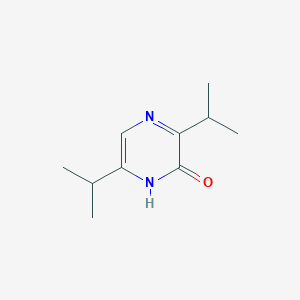
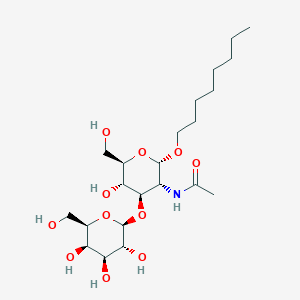
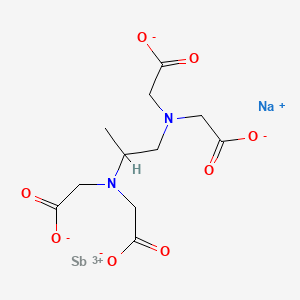
![1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile](/img/structure/B13780444.png)
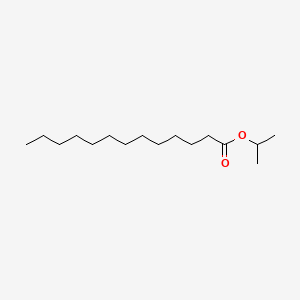
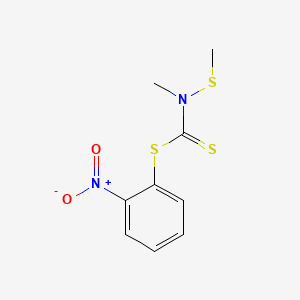

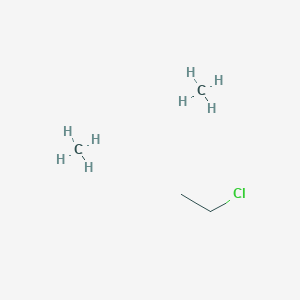
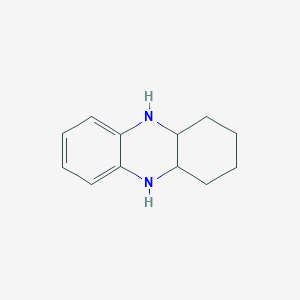
![4-(Bis{2-[(methanesulfonyl)oxy]ethyl}amino)benzoic acid](/img/structure/B13780483.png)
